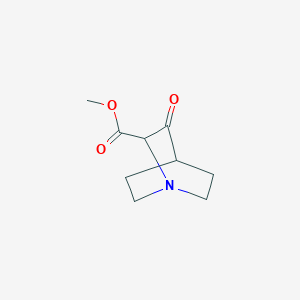
Potassium (cyclopropylmethyl)trifluoroborate
Übersicht
Beschreibung
Potassium (cyclopropylmethyl)trifluoroborate is a chemical compound with the molecular formula C4H7BF3K . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 162 g/mol .
Synthesis Analysis
Potassium trifluoroborates, including Potassium (cyclopropylmethyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The InChI code for Potassium (cyclopropylmethyl)trifluoroborate is1S/C4H7BF3.K/c6-5(7,8)3-4-1-2-4;/h4H,1-3H2;/q-1;+1 . The InChI key is XCCLGHIXYQZPIA-UHFFFAOYSA-N . The canonical SMILES representation is B-(F)(F)F.[K+] . Chemical Reactions Analysis
Potassium trifluoroborates are used in Suzuki-Miyaura cross-coupling reactions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .Physical And Chemical Properties Analysis
Potassium (cyclopropylmethyl)trifluoroborate has a molecular weight of 162.01 g/mol . It has 0 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 1 rotatable bond count . Its exact mass and monoisotopic mass are 162.0229964 g/mol . The topological polar surface area is 0 Ų . It has a heavy atom count of 9 and a complexity of 88.3 .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
Potassium (cyclopropylmethyl)trifluoroborate is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis . The stability and reactivity of this compound allow for efficient coupling with various aryl or vinyl halides, providing a pathway to synthesize complex molecules for pharmaceuticals and materials science.
Stability in Oxidative Conditions
Unlike traditional boronic acids and esters, Potassium (cyclopropylmethyl)trifluoroborate exhibits remarkable stability under strong oxidative conditions . This property is crucial for reactions that require oxidative environments, ensuring that the boron functionality is not degraded during the process.
Moisture and Air Stability
The compound’s resistance to moisture and air is a significant advantage in practical laboratory settings, where sensitive reagents can complicate storage and handling procedures . This stability facilitates easier handling and storage, reducing waste and costs associated with the degradation of sensitive compounds.
Epoxidation of Alkenes
Potassium (cyclopropylmethyl)trifluoroborate can be used in the epoxidation of carbon-carbon double bonds in unsaturated compounds . The epoxidation process is essential in the synthesis of epoxides, which are valuable intermediates in the production of various industrial chemicals and pharmaceuticals.
Functional Group Compatibility
This reagent demonstrates excellent functional group compatibility, meaning it can be used in the presence of various other functional groups without unwanted side reactions . This feature is particularly beneficial in multi-step synthetic routes where protecting groups might otherwise be necessary.
Atom-Economy
Potassium (cyclopropylmethyl)trifluoroborate contributes to atom-economy in chemical reactions, as it introduces the boron moiety without additional extraneous atoms or groups . Atom-economy is a key principle in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product.
Versatility in C-C Bond Forming Reactions
The versatility of Potassium (cyclopropylmethyl)trifluoroborate as a coupling partner is showcased in its application across a vast array of carbon-carbon bond-forming reactions . This adaptability makes it a valuable tool in the synthesis of a wide range of organic compounds.
Synthesis of Heterocycles
Finally, Potassium (cyclopropylmethyl)trifluoroborate is instrumental in the synthesis of heterocyclic compounds, which are frameworks for many drugs and agrochemicals . Its use in constructing these rings enhances the diversity of accessible heterocycles, which is critical for the discovery of new therapeutic agents.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
potassium;cyclopropylmethyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3.K/c6-5(7,8)3-4-1-2-4;/h4H,1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCLGHIXYQZPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (cyclopropylmethyl)trifluoroboranuide | |
CAS RN |
1356481-57-6 | |
| Record name | potassium (cyclopropylmethyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)

![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1454381.png)





amine](/img/structure/B1454388.png)

![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

